4-(Pyridin-4-yl)thiophene-2-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-pyridin-4-ylthiophene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2S/c12-10(13)9-5-8(6-14-9)7-1-3-11-4-2-7/h1-6H,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CORFNNOZMVWDAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=CSC(=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyridin-4-yl)thiophene-2-carboxylic acid typically involves the coupling of a thiophene derivative with a pyridine derivative. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative of thiophene with a halogenated pyridine in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents such as toluene or ethanol and temperatures ranging from 80°C to 120°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-(Pyridin-4-yl)thiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene or pyridine rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents, nucleophiles, and bases are used depending on the specific substitution reaction.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, aldehydes, and various substituted derivatives of the original compound .
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Synthesis
PTCA serves as a crucial building block in the synthesis of more complex organic molecules. Its functional groups enable various chemical transformations, making it valuable in synthetic organic chemistry. Common reactions involving PTCA include:
- Oxidation: Producing sulfoxides or sulfones.
- Reduction: Converting the carboxylic acid group to alcohols or aldehydes.
- Substitution Reactions: Electrophilic and nucleophilic substitutions on the thiophene or pyridine rings.
Table 1: Common Reactions Involving PTCA
| Reaction Type | Reaction Example | Product Type |
|---|---|---|
| Oxidation | PTCA + H₂O₂ | Sulfoxide/Sulfone |
| Reduction | PTCA + LiAlH₄ | Alcohol/Aldehyde |
| Electrophilic Substitution | PTCA + Halogen | Substituted Thiophene |
Biological Applications
Antimicrobial and Anticancer Properties
Research indicates that PTCA exhibits potential biological activities, particularly in antimicrobial and anticancer domains. Studies have shown that it interacts with specific molecular targets such as enzymes and receptors, modulating their activity. This mechanism may lead to therapeutic effects by inhibiting the growth of pathogens or cancer cells.
- Antimicrobial Activity: PTCA has been tested against various bacterial strains, demonstrating significant inhibitory effects.
- Anticancer Activity: Investigations into its cytotoxic effects on cancer cell lines have shown promising results, suggesting its potential as a chemotherapeutic agent.
Material Science Applications
Organic Electronics
PTCA is utilized in the development of organic electronic materials due to its conductive properties derived from the thiophene and pyridine functionalities. Applications include:
- Organic Semiconductors: Used in organic field-effect transistors (OFETs).
- Light Emitting Diodes (LEDs): PTCA derivatives are explored for use in organic light-emitting diodes due to their luminescent properties.
Case Studies
-
Synthesis of Antimicrobial Agents
A study focused on synthesizing derivatives of PTCA aimed at enhancing antimicrobial activity. The derivatives were tested against Gram-positive and Gram-negative bacteria, showing improved efficacy compared to the parent compound. -
Development of Organic Semiconductors
Researchers investigated the use of PTCA in creating thin films for OFETs. The results indicated that films made from PTCA exhibited high mobility and stability, making them suitable for commercial applications.
Table 2: Comparison of Similar Compounds
| Compound Name | Structural Features | Unique Applications |
|---|---|---|
| 3-(Pyridin-4-yl)thiophene-2-carboxylic acid | Similar thiophene structure | Potential use in coordination chemistry |
| 4-(Pyridin-2-yl)thiophene-2-carboxylic acid | Pyridine at position 2 | Different reactivity profile |
| 4,4'-bipyridine-2-carboxylic acid | Contains two pyridine rings | Useful in metal-organic frameworks |
The uniqueness of PTCA lies in its specific substitution pattern, which imparts distinct electronic and steric properties compared to similar compounds. This makes it particularly valuable for designing new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(Pyridin-4-yl)thiophene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in various biochemical pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Positional Isomers
5-(Pyridin-4-yl)thiophene-2-carboxylic Acid
- Structure : Pyridine is attached at thiophene position 5 instead of 3.
- Properties: Molecular weight: 205.23 g/mol (vs. 205.23 g/mol for the target compound; identical formula, different substituent arrangement) .
- Applications : Positional isomers are often tested for divergent biological activities, such as selectivity toward enzyme isoforms .
Benzo-Fused Analogs
Benzo[b]thiophene-2-carboxylic Acid Derivatives
- Examples: 5-Bromobenzo[b]thiophene-2-carboxylic acid 4-Cyanobenzo[b]thiophene-2-carboxylic acid .
- Structural Differences : A benzene ring is fused to the thiophene, increasing planarity and hydrophobicity.
- Impact: Enhanced π-π stacking interactions but reduced solubility in aqueous media. Bromo and cyano substituents modulate electronic properties and steric bulk, influencing receptor binding .
Diaryl-Substituted Derivatives
4,5-Bis(4-(Allyloxy)phenyl)thiophene-2-carboxylic Acid
Heterocyclic Variants
Pyrimidine-4-carboxylic Acid Derivatives
Data Tables
Table 1. Key Physicochemical Properties
| Compound Name | Molecular Weight (g/mol) | Substituents | Notable Properties |
|---|---|---|---|
| 4-(Pyridin-4-yl)thiophene-2-carboxylic acid* | 205.23 | Pyridin-4-yl (C₅H₄N) | High polarity, moderate solubility |
| 5-(Pyridin-4-yl)thiophene-2-carboxylic acid | 205.23 | Pyridin-4-yl at thiophene C5 | Altered electronic conjugation |
| 5-Bromobenzo[b]thiophene-2-carboxylic acid | 257.12 | Br at benzo[b]thiophene C5 | Enhanced lipophilicity |
| 4,5-Bis(4-allyloxyphenyl)thiophene-2-carboxylic acid | 463.54 | Diaryl-allyloxy groups | High COX-2 binding affinity |
Biological Activity
4-(Pyridin-4-yl)thiophene-2-carboxylic acid (4-PTCA) is a compound that has garnered attention in medicinal chemistry due to its promising biological activities. Its unique structural features, combining a thiophene ring and a pyridine moiety, suggest potential applications in various therapeutic areas, including antimicrobial and anti-inflammatory treatments.
Chemical Structure and Properties
The molecular structure of 4-PTCA is characterized by the following components:
- Thiophene Ring : A five-membered aromatic ring containing sulfur.
- Pyridine Moiety : A six-membered aromatic ring containing nitrogen.
- Carboxylic Acid Group : Enhances solubility and reactivity.
This combination of functional groups contributes to the compound's stability and reactivity, making it suitable for various biological applications.
Antimicrobial Properties
4-PTCA has been investigated for its antimicrobial potential. Studies indicate that it exhibits activity against a range of bacterial strains, suggesting its utility as a lead compound in the development of new antibiotics. The mechanism of action is believed to involve the inhibition of specific enzymes or receptors that are crucial for bacterial survival.
Anti-inflammatory Effects
Research has shown that 4-PTCA may possess anti-inflammatory properties. It appears to modulate the production of pro-inflammatory cytokines through interactions with molecular targets involved in inflammatory pathways. This activity positions it as a candidate for treating inflammatory diseases.
Structure-Activity Relationship (SAR)
A structure-activity relationship study reveals that modifications to the thiophene and pyridine rings can significantly affect biological activity. For example, substituting different groups on these rings has been shown to enhance or diminish antimicrobial potency. This highlights the importance of chemical modifications in optimizing the therapeutic potential of 4-PTCA .
Case Studies and Research Findings
Q & A
Q. What synthetic methodologies are recommended for preparing 4-(Pyridin-4-yl)thiophene-2-carboxylic acid?
A two-step approach is commonly employed:
- Step 1 : Suzuki-Miyaura coupling of a thiophene-2-boronic acid derivative with 4-bromopyridine to introduce the pyridyl group. Optimize reaction conditions (e.g., Pd catalysts, base, solvent) to enhance yield .
- Step 2 : Oxidation of a methyl or hydroxymethyl group at the thiophene 2-position to a carboxylic acid using KMnO₄ or CrO₃ under controlled acidic conditions . Monitor intermediate purity via TLC and confirm final product structure using -NMR and IR spectroscopy.
Q. Which analytical techniques are essential for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : - and -NMR to confirm substituent positions and aromatic ring coupling patterns.
- Infrared (IR) Spectroscopy : Identify carboxylate (C=O stretch ~1700 cm) and pyridyl (C=N ~1600 cm) functional groups.
- X-ray Crystallography : Single-crystal analysis resolves stereoelectronic effects, such as dihedral angles between thiophene and pyridyl rings, critical for reactivity studies .
Q. How does the compound’s solubility impact experimental design?
The carboxylic acid group enhances solubility in polar solvents (e.g., DMSO, methanol), while the aromatic systems reduce solubility in non-polar solvents. For reactions requiring anhydrous conditions, pre-dissolve in DMSO and titrate with THF or acetonitrile to avoid precipitation .
Advanced Research Questions
Q. What mechanistic insights explain contradictory reactivity reports in electrophilic substitution reactions?
Discrepancies arise from the pyridyl group’s electron-withdrawing nature, which directs electrophiles to the thiophene 5-position. However, steric hindrance from the carboxylic acid group can suppress reactivity. Computational studies (DFT) reveal that solvent polarity and pH modulate charge distribution, altering regioselectivity . Validate competing pathways using -NMR with fluorinated probes or kinetic isotope effects.
Q. How can this compound be integrated into metal-organic frameworks (MOFs) for catalytic applications?
- Ligand Design : Use the carboxylate group to coordinate with metal nodes (e.g., Zn, Cu) and the pyridyl N for secondary interactions.
- Application Testing : Evaluate CO electroreduction performance by comparing current density and Faradaic efficiency with analogous ligands. Reference MOF structural analogs in electrocatalysis literature for benchmarking .
Q. What strategies resolve stability contradictions under varying pH conditions?
- Acidic Conditions : The protonated pyridyl group may accelerate decarboxylation. Monitor degradation via HPLC and stabilize using buffered solutions (pH 4–6).
- Basic Conditions : Deprotonation of the carboxylic acid enhances solubility but may promote ring-opening reactions. Conduct stability assays with -NMR over 24–72 hours .
Q. Which computational methods predict electronic properties relevant to optoelectronic applications?
- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to estimate band structure. Compare with UV-Vis spectra (λ ~280–320 nm for π→π transitions).
- TD-DFT : Simulate excited-state behavior for photovoltaic or sensing applications. Validate with experimental fluorescence quenching studies .
Data Analysis and Interpretation
Q. How should researchers address discrepancies in reported biological activity?
- Assay Variability : Standardize cell lines (e.g., HepG2 vs. HEK293) and control for metabolite interference (e.g., thiophene ring oxidation by cytochrome P450).
- Structure-Activity Relationship (SAR) : Compare with methyl ester or amide derivatives to isolate carboxylate-specific effects .
Q. What experimental controls are critical for studying coordination chemistry?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
